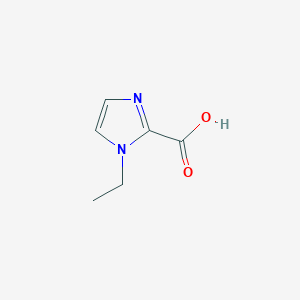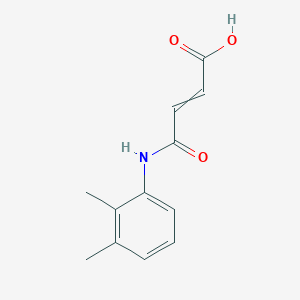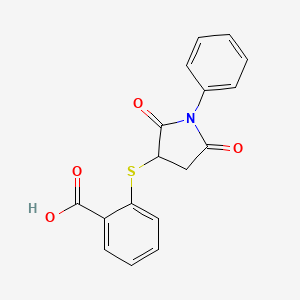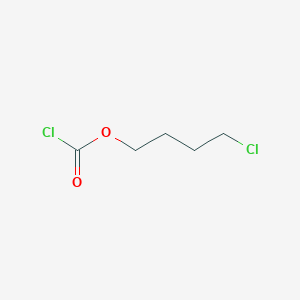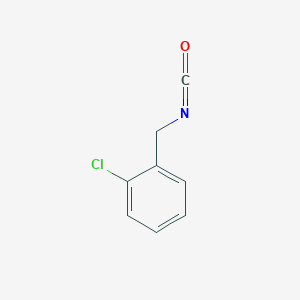![molecular formula C8H5Cl2NO2S B1349347 2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile CAS No. 87475-64-7](/img/structure/B1349347.png)
2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile is a chemical compound with the molecular formula C8H5Cl2NO2S1. It has a molecular weight of 250.1 g/mol1.
Synthesis Analysis
Unfortunately, the specific synthesis process for 2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile is not readily available in the search results. However, it is available for purchase from various chemical suppliers23.Molecular Structure Analysis
The molecular structure of 2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile consists of a sulfonyl group attached to a dichlorophenyl group and an acetonitrile group1. The InChI string for this compound is InChI=1S/C8H5Cl2NO2S/c9-6-1-2-8 (7 (10)5-6)14 (12,13)4-3-11/h1-2,5H,4H21.
Chemical Reactions Analysis
The specific chemical reactions involving 2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile include a molecular weight of 250.10 g/mol, a computed XLogP3 of 2, no hydrogen bond donors, three hydrogen bond acceptors, two rotatable bonds, an exact mass of 248.9418050 g/mol, a monoisotopic mass of 248.9418050 g/mol, a topological polar surface area of 66.3 Ų, 14 heavy atoms, no formal charge, and a complexity of 3401.科学的研究の応用
Electropolymerization and Electrochemical Properties
The oxidative electropolymerization of Ruthenium aminophenanthroline metallopolymer films from an ionic liquid, including acetonitrile, has shown significant advancements in electrochemical and photonic properties. This process demonstrates a much faster deposition rate in ionic liquids compared to conventional solvents like acetonitrile, affecting film morphology and electrochemiluminescence (ECL) intensities. Such findings suggest potential applications in developing advanced electrochemical devices and sensors (Venkatanarayanan et al., 2008).
Sulfonation Efficiency
Research has explored the efficient sulfonation of various phenylsulfonyl compounds using chlorosulfonic acid in acetonitrile. This process facilitates the direct synthesis of sulfonyl chlorides and their derivatives, revealing a clean and operationally simple protocol. Such advancements could significantly impact the synthesis of sulfonamide derivatives for various industrial and pharmaceutical applications (Janosik et al., 2006).
Synthesis and Characterization of Sulfonyl Compounds
Studies on the electropolymerization of self-doped polythiophene in acetonitrile containing FSO3H have led to the synthesis of sulfonated polythiophene films. These films exhibit solubility and conductivity properties dependent on the degree of sulfonation, suggesting potential for use in conductive materials and coatings (Udum et al., 2004).
Advanced Synthesis Techniques
The synthesis of sulfonyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes has been achieved, showcasing base-induced chemiluminescence. These compounds offer a new avenue for the study of light-emitting materials and the development of chemiluminescent probes (Watanabe et al., 2010).
Environmental Applications
The selective removal of 2,4-dichlorophenol from contaminated water using molecularly imprinted polymers (MIPs) prepared in acetonitrile demonstrates a significant stride in environmental cleanup efforts. This approach offers a highly selective and efficient method for purifying water contaminated with specific pollutants (Li et al., 2009).
Safety And Hazards
The safety and hazards associated with 2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile are not specified in the search results. However, a Material Safety Data Sheet (MSDS) is available for reference2.
将来の方向性
The future directions for the use and study of 2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile are not specified in the search results. Further research and studies are needed to explore its potential applications and implications.
特性
IUPAC Name |
2-(2,4-dichlorophenyl)sulfonylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2S/c9-6-1-2-8(7(10)5-6)14(12,13)4-3-11/h1-2,5H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJAUKHQIOCSTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371051 |
Source


|
| Record name | (2,4-Dichlorobenzene-1-sulfonyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile | |
CAS RN |
87475-64-7 |
Source


|
| Record name | (2,4-Dichlorobenzene-1-sulfonyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1349273.png)

